N-(1H-1,3-benzodiazol-2-yl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide N-(1H-1,3-benzodiazol-2-yl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251708-20-9
VCID: VC8223649
InChI: InChI=1S/C24H24N6O2/c1-32-21-9-5-2-6-17(21)18-10-11-22(29-28-18)30-14-12-16(13-15-30)23(31)27-24-25-19-7-3-4-8-20(19)26-24/h2-11,16H,12-15H2,1H3,(H2,25,26,27,31)
SMILES: COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=NC5=CC=CC=C5N4
Molecular Formula: C24H24N6O2
Molecular Weight: 428.5

N-(1H-1,3-benzodiazol-2-yl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide

CAS No.: 1251708-20-9

Cat. No.: VC8223649

Molecular Formula: C24H24N6O2

Molecular Weight: 428.5

* For research use only. Not for human or veterinary use.

N-(1H-1,3-benzodiazol-2-yl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide - 1251708-20-9

Specification

CAS No. 1251708-20-9
Molecular Formula C24H24N6O2
Molecular Weight 428.5
IUPAC Name N-(1H-benzimidazol-2-yl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide
Standard InChI InChI=1S/C24H24N6O2/c1-32-21-9-5-2-6-17(21)18-10-11-22(29-28-18)30-14-12-16(13-15-30)23(31)27-24-25-19-7-3-4-8-20(19)26-24/h2-11,16H,12-15H2,1H3,(H2,25,26,27,31)
Standard InChI Key CMGBGPQLLOPHGH-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=NC5=CC=CC=C5N4
Canonical SMILES COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=NC5=CC=CC=C5N4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three primary components:

  • A 1H-1,3-benzodiazol-2-yl group, providing aromaticity and hydrogen-bonding capabilities.

  • A 6-(2-methoxyphenyl)pyridazin-3-yl moiety, contributing π-π stacking interactions and metabolic stability.

  • A piperidine-4-carboxamide backbone, enabling conformational flexibility and target binding.

The molecular formula is C24H24N6O2, with a molecular weight of 428.5 g/mol. The methoxy group (-OCH3) and carboxamide (-CONH-) functional groups enhance solubility and bioavailability compared to purely hydrophobic analogs.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC24H24N6O2
Molecular Weight428.5 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6
LogP (Predicted)3.2 ± 0.5
SolubilityModerate in DMSO, Ethanol

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions:

  • Preparation of Benzodiazole Intermediate: 1H-1,3-benzodiazole is functionalized at the 2-position via nucleophilic substitution or cyclization reactions.

  • Pyridazine Ring Formation: A Suzuki-Miyaura coupling introduces the 2-methoxyphenyl group to the pyridazine core under palladium catalysis.

  • Piperidine Carboxamide Coupling: The benzodiazole and pyridazine intermediates are conjugated to piperidine-4-carboxamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF).

Reaction yields typically range from 40–60%, with purification achieved via silica gel chromatography.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR): 1H NMR (400 MHz, DMSO-d6) confirms proton environments, with signals at δ 8.2 ppm (benzodiazole NH), δ 7.8–7.3 ppm (aromatic protons), and δ 3.8 ppm (methoxy group).

  • Infrared Spectroscopy (IR): Peaks at 1650 cm⁻¹ (amide C=O stretch) and 1250 cm⁻¹ (C-O-C stretch) validate functional groups.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 429.2 [M+H]+.

Biological Activity and Mechanism of Action

Table 2: Hypothesized Biological Targets

TargetRole in DiseaseInteraction Site
sEHInflammation, Neuropathic PainHydrolase Domain
FAAHAnxiety, Chronic PainSerine Hydrolase Active Site
Adenosine ReceptorsCardiovascular DisordersExtracellular Ligand-Binding

Preclinical Findings

In vitro studies on related piperidine carboxamides demonstrate:

  • IC50 Values: 50–100 nM against sEH and FAAH .

  • Metabolic Stability: Moderate hepatic clearance (t1/2 = 2.5 hours in murine microsomes) .

  • Selectivity: >50-fold selectivity over monoacylglycerol lipase (MAGL) .

Applications in Drug Development

Pain and Inflammation Management

Dual sEH/FAAH inhibitors synergistically enhance endocannabinoid signaling by elevating anandamide (AEA) levels while stabilizing anti-inflammatory epoxyeicosatrienoic acids (EETs) . This dual mechanism could circumvent the side effects of mono-target inhibitors, such as gastrointestinal toxicity .

Oncology

Benzodiazole derivatives are investigated for kinase inhibition (e.g., BRAF, EGFR). The pyridazine ring’s electron-deficient nature may facilitate interactions with ATP-binding pockets.

Challenges and Future Directions

Despite its promise, the compound faces hurdles:

  • Synthetic Complexity: Multi-step synthesis limits scalability.

  • Pharmacokinetic Optimization: Improved bioavailability requires prodrug strategies or formulation enhancements.

  • Toxicology Profiling: Chronic toxicity studies are absent but critical for clinical translation.

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